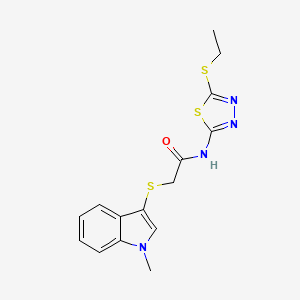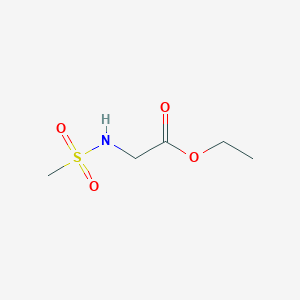
Ethyl N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(methylsulfonyl)glycinate is an organic compound with the molecular formula C5H11NO4S. It is a derivative of glycine, where the amino group is substituted with a methylsulfonyl group, and the carboxyl group is esterified with ethanol. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-(methylsulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form N-(methylsulfonyl)glycine. This intermediate is then esterified with ethanol under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
化学反应分析
Types of Reactions
Ethyl N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfone compounds .
科学研究应用
Ethyl N-(methylsulfonyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of ethyl N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and modulation of signal transduction pathways .
相似化合物的比较
Ethyl N-(methylsulfonyl)glycinate can be compared with other glycine derivatives and sulfonyl-containing compounds:
Ethyl N-methylglycinate: Similar structure but lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
N-(methylsulfonyl)glycine: The non-esterified form, which has different physical properties and applications
This compound stands out due to its unique combination of the ethyl ester and methylsulfonyl groups, providing distinct chemical and biological properties that are valuable in various fields of research and industry.
属性
IUPAC Name |
ethyl 2-(methanesulfonamido)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-3-10-5(7)4-6-11(2,8)9/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVGJVQIPYNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)
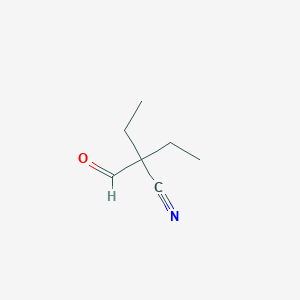
![N4-(3,5-dimethylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)
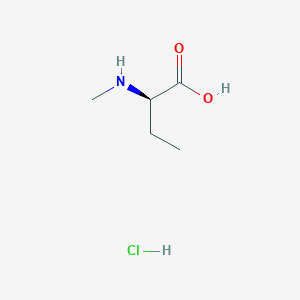
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)
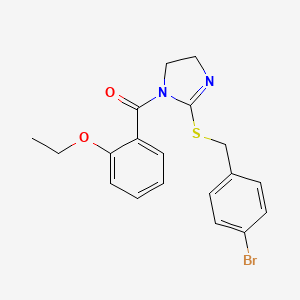
![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)
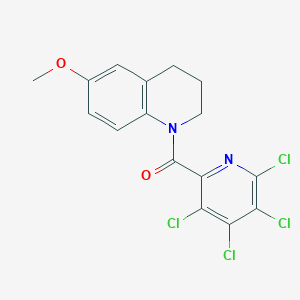
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)
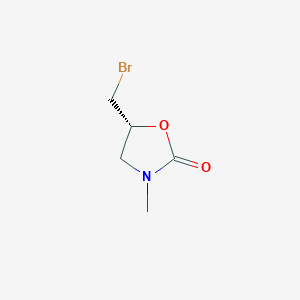
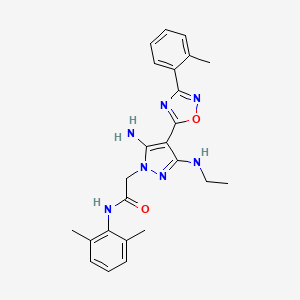
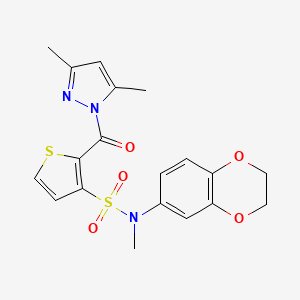
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)
